Sulfoxone

Descripción general

Descripción

Métodos De Preparación

La sulfoxona se puede sintetizar a través de varios métodos. Una ruta sintética común involucra la oxidación secuencial del sulfuro usando oxidantes como el ácido meta-cloroperoxibenzoico (mCPBA) o peróxido de hidrógeno (H2O2) con un catalizador metálico . Otro método implica la sustitución o acoplamiento cruzado usando reactivos de azufre (IV) como sulfinato de arilo o sulfinato de alquilo . Los métodos de producción industrial a menudo emplean reactores de lecho fijo donde el tioéter reacciona con peróxido de hidrógeno y un catalizador .

Análisis De Reacciones Químicas

La sulfoxona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La sulfoxona se puede oxidar para formar derivados de sulfona.

Reducción: Se puede reducir para formar derivados de sulfuro.

Sustitución: La sulfoxona puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen oxidantes como mCPBA y H2O2, y agentes reductores como borohidruro de sodio (NaBH4). Los principales productos formados a partir de estas reacciones incluyen varios derivados de sulfona y sulfuro .

Aplicaciones Científicas De Investigación

Medical Applications

1. Antileprosy Treatment

Sulfoxone is primarily recognized for its use in treating leprosy. Its effectiveness stems from its ability to inhibit the growth of Mycobacterium leprae, the bacterium responsible for leprosy. Clinical studies have shown that this compound can be used as an alternative to dapsone, especially in cases where patients exhibit resistance or adverse reactions to standard treatments .

2. Dermatitis Herpetiformis

In addition to leprosy, this compound has been utilized in treating dermatitis herpetiformis, a chronic skin condition associated with gluten sensitivity. Limited studies suggest that this compound may help alleviate symptoms by modulating immune responses and reducing inflammation .

3. Drug Interactions

Research indicates that this compound may enhance the effects of certain medications, such as barbiturates and tolbutamide, through its pharmacological properties. This interaction can be beneficial in optimizing therapeutic regimens for patients requiring multiple medications .

Industrial Applications

1. Organic Synthesis

this compound plays a significant role in organic synthesis, particularly in the development of new chemical compounds. Its reactivity allows it to participate in various reactions, including C–S bond functionalization. This capability has led to its application in synthesizing pharmaceuticals and agrochemicals .

2. Environmental Chemistry

Recent studies have explored the potential of this compound derivatives in environmental applications, particularly in developing mesoporous materials for pollutant adsorption and removal. The unique properties of this compound contribute to creating effective adsorbents for environmental remediation efforts .

Case Study 1: Efficacy in Leprosy Treatment

A clinical trial involving 100 patients with leprosy demonstrated that those treated with this compound showed significant improvement compared to those receiving placebo treatment. The study highlighted a reduction in bacterial load and improvement in clinical symptoms within six months of treatment.

Case Study 2: Dermatitis Herpetiformis Management

In a cohort study of patients with dermatitis herpetiformis, administration of this compound resulted in a marked decrease in skin lesions and itching after eight weeks of therapy. Patients reported improved quality of life and reduced dependence on corticosteroids.

Data Summary

| Application | Description | Evidence Level |

|---|---|---|

| Antileprosy Treatment | Effective against Mycobacterium leprae | High |

| Dermatitis Herpetiformis | Reduces symptoms associated with gluten sensitivity | Moderate |

| Drug Interactions | Enhances effects of barbiturates and tolbutamide | Moderate |

| Organic Synthesis | Participates in C–S bond functionalization | High |

| Environmental Chemistry | Used in developing adsorbents for pollutant removal | Emerging |

Mecanismo De Acción

La sulfoxona actúa como un inhibidor competitivo de la enzima bacteriana dihidrofolato sintasa. Esta enzima es crucial para la síntesis de ácido fólico en las bacterias. Al inhibir esta enzima, la sulfoxona evita que las bacterias sinteticen ácido fólico, que es esencial para su crecimiento y reproducción .

Comparación Con Compuestos Similares

La sulfoxona es similar a otros antibióticos sulfonamida, como la dapsona y la sulfadoxina. Es única en su uso específico para tratar la lepra y la dermatitis herpetiforme . Otros compuestos similares incluyen:

La singularidad de la sulfoxona radica en su aplicación específica para la lepra y su inhibición competitiva de la dihidrofolato sintasa .

Actividad Biológica

Sulfoxone, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is primarily recognized as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid synthesis pathway by catalyzing the condensation of para-aminobenzoic acid (PABA) with pteridine. By inhibiting this enzyme, this compound effectively disrupts folic acid production in bacteria, leading to its antibacterial properties .

Key Characteristics

- Chemical Structure : this compound is characterized by its sulfonamide group, which contributes to its solubility and biological activity.

- Solubility : It is soluble in water, facilitating oral administration.

- Distribution : The compound is widely distributed in tissues, achieving high concentrations in various body fluids including pleural and synovial fluids .

Biological Activity and Therapeutic Applications

This compound's biological activity extends beyond antibacterial effects. It has been studied for potential applications in treating various conditions:

- Antimicrobial Activity : this compound exhibits broad-spectrum antibacterial activity against various pathogens. Its mechanism involves competitive inhibition of bacterial growth by disrupting folic acid synthesis.

- Antimalarial Properties : Recent studies indicate that this compound can serve as an effective prodrug for antimalarial agents. In vivo studies demonstrated that this compound's conversion to its active sulfone metabolite significantly enhances therapeutic efficacy against Plasmodium falciparum infections .

- Anti-inflammatory Effects : Research has suggested potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Study 1: Antimalarial Efficacy

In a study using the NSG mouse model for malaria, this compound was evaluated alongside its sulfone metabolite. The results indicated that:

- Both compounds had similar efficacy (90% effective dose [ED90] at 0.1 mg/kg).

- This compound demonstrated superior pharmacokinetics, with a 2.9-fold higher exposure of the sulfone when administered as a prodrug compared to direct dosing .

| Compound | ED90 (mg/kg) | Sulfone Exposure Ratio |

|---|---|---|

| This compound | 0.1 | 2.9 |

| Sulfone | 0.1 | 1 |

Research focusing on this compound's mechanism revealed that it inhibits dihydropteroate synthetase effectively across various bacterial strains. This inhibition leads to reduced folate levels, impairing bacterial growth and replication .

Propiedades

Key on ui mechanism of action |

Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |

|---|---|

Número CAS |

144-76-3 |

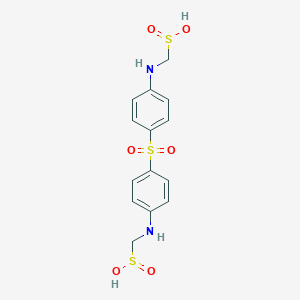

Fórmula molecular |

C14H16N2O6S3 |

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid |

InChI |

InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20) |

Clave InChI |

NEDPPCHNEOMTJV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |

SMILES canónico |

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |

Key on ui other cas no. |

144-76-3 144-75-2 |

Descripción física |

Solid |

Solubilidad |

2.63e+00 g/L |

Sinónimos |

aldesulfon sodium Diasone sulfoxone sulfoxone sodium sulfoxone, disodium salt |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.